3-Bromo-5-chloropyridine-2-carbonitrile
Overview
Description
3-Bromo-5-chloropyridine-2-carbonitrile is an organic compound with the molecular formula C6H2BrClN2 and a molecular weight of 217.45 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
This compound is a versatile intermediate that can be used in a variety of chemical reactions , suggesting that its targets may vary depending on the specific reaction context.
Mode of Action
The mode of action of 3-Bromo-5-chloropicolinonitrile involves its interaction with other reactants in chemical reactions . For instance, in the synthetic route used by Ningbo Inno Pharmchem Co., Ltd, the process starts with the chlorination of 2-amino-5-bromopyridine, which is then followed by the reaction with cyanogen bromide to produce 3-Bromo-5-chloropicolinonitrile .
Biochemical Pathways
Given its role as a chemical intermediate, it is likely involved in various synthetic pathways in chemical reactions .
Pharmacokinetics
Some physicochemical properties of the compound have been reported, such as its high gastrointestinal absorption and its ability to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Bromo-5-chloropicolinonitrile’s action are largely dependent on the specific chemical reactions in which it is involved . As a chemical intermediate, its primary role is to facilitate the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-chloropicolinonitrile can be influenced by various environmental factors. For instance, the synthetic process involving this compound is carried out under controlled conditions, using advanced technology and equipment to ensure the highest level of quality and purity . Additionally, the compound is stored in a dry environment at room temperature to maintain its stability .
Preparation Methods
3-Bromo-5-chloropyridine-2-carbonitrile can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of pyridine derivatives. The reaction conditions typically include the use of bromine and chlorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar reagents but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Bromo-5-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
3-Bromo-5-chloropyridine-2-carbonitrile can be compared with other similar compounds, such as:
- 3-Bromo-5-methylpyridine-2-carbonitrile
- 3,5-Dichloro-2-cyanopyridine
- 5-Chloro-3-nitropyridine-2-carbonitrile
- 2-Cyano-3-trifluoromethylpyridine
- 5-Bromo-3-chloropyridine-2-carbonitrile
These compounds share similar structures but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and utility in various chemical reactions.
Properties
IUPAC Name |
3-bromo-5-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGYWTCZOUXEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626657 | |
Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760207-83-8 | |
Record name | 3-Bromo-5-chloro-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760207-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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